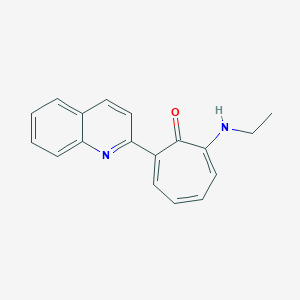![molecular formula C19H17F2N3O6S2 B288092 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide](/img/structure/B288092.png)
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide, also known as FS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. FS-1 is a sulfonamide-based compound that has been shown to possess potent anticancer activity against a variety of cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of several key enzymes and signaling pathways involved in cancer cell proliferation and survival. 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit cancer cell proliferation and migration. 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide has also been shown to inhibit angiogenesis (the growth of new blood vessels), which is a key process involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide has several advantages as a potential anticancer agent. It exhibits potent anticancer activity against a variety of cancer cell lines, and has been shown to inhibit tumor growth in animal models. However, there are also limitations to its use in lab experiments. 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide is a highly complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. In addition, the exact mechanism of action of 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide is not fully understood, which can make it difficult to optimize its use as an anticancer agent.
Direcciones Futuras
There are several potential future directions for research on 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide. One area of focus could be on optimizing the synthesis process to make it more efficient and cost-effective. Another area of focus could be on further elucidating the mechanism of action of 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide, which could help to identify new targets for cancer therapy. Additionally, future research could focus on developing new formulations of 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide that could improve its bioavailability and reduce potential side effects. Overall, 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide is a promising compound that has the potential to make a significant impact in the field of cancer therapy.
Métodos De Síntesis
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the most common methods for synthesizing 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-aminopyridine in the presence of a base. The resulting intermediate is then reacted with 5-fluoro-2-methoxyaniline to form 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that 5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide can inhibit tumor growth and improve survival rates in animal models.
Propiedades
Nombre del producto |
5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C19H17F2N3O6S2 |
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
5-fluoro-N-[6-[(5-fluoro-2-methoxyphenyl)sulfonylamino]pyridin-2-yl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H17F2N3O6S2/c1-29-14-8-6-12(20)10-16(14)31(25,26)23-18-4-3-5-19(22-18)24-32(27,28)17-11-13(21)7-9-15(17)30-2/h3-11H,1-2H3,(H2,22,23,24) |
Clave InChI |
KCLOVWRNQAHUDD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=NC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
SMILES canónico |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=NC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288009.png)
![5,7-dibromo-3-[2-(2,4-dimethoxyphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288011.png)
![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288021.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)

![2-(Ethylamino)-7-[3-(2-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288030.png)
![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)